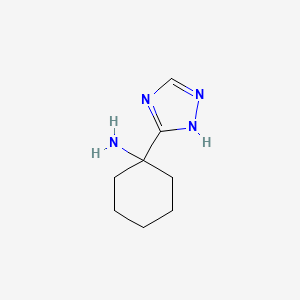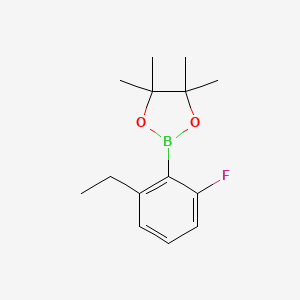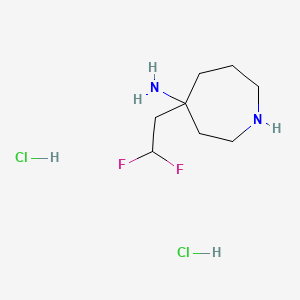
3-(3-Ethoxy-4-hydroxyphenyl)-2-hydroxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Ethoxy-4-hydroxyphenyl)-2-hydroxypropanoic acid is an organic compound with the molecular formula C11H14O5 This compound is characterized by the presence of an ethoxy group, a hydroxy group, and a hydroxypropanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Ethoxy-4-hydroxyphenyl)-2-hydroxypropanoic acid typically involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with a suitable reagent to introduce the hydroxypropanoic acid moiety. One common method involves the use of a Grignard reagent followed by oxidation to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and purification through recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to produce alcohols or other reduced forms.
Substitution: The ethoxy and hydroxy groups can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives
科学研究应用
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
作用机制
The mechanism of action of 3-(3-Ethoxy-4-hydroxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and ethoxy groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. These interactions can lead to various biological effects, such as antioxidant activity or inhibition of specific enzymes.
相似化合物的比较
- 3-Ethoxy-4-hydroxyphenylacetic acid
- 3-Ethoxy-4-hydroxyphenylacetonitrile
- 3-Ethoxy-4-hydroxymandelic acid
Comparison: Compared to similar compounds, 3-(3-Ethoxy-4-hydroxyphenyl)-2-hydroxypropanoic acid is unique due to the presence of the hydroxypropanoic acid moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions and reactivity that may not be observed in its analogs.
属性
分子式 |
C11H14O5 |
|---|---|
分子量 |
226.23 g/mol |
IUPAC 名称 |
3-(3-ethoxy-4-hydroxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C11H14O5/c1-2-16-10-6-7(3-4-8(10)12)5-9(13)11(14)15/h3-4,6,9,12-13H,2,5H2,1H3,(H,14,15) |
InChI 键 |
FSFUFIPZKKHOBN-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=CC(=C1)CC(C(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(6-Bromopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid](/img/structure/B13531612.png)

![Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13531618.png)

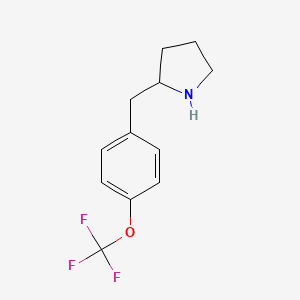


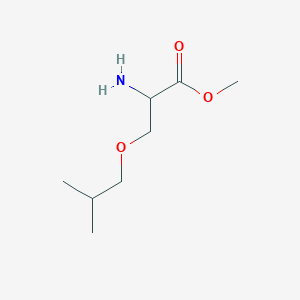
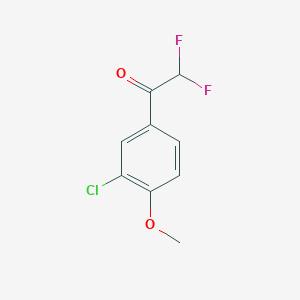
![N-[(3,4-dimethoxyphenyl)methyl]hydroxylamine](/img/structure/B13531653.png)
